(Z)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid
Description
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
(Z)-3-(5-fluoro-1H-imidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8-3-9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1- |
InChI Key |
NTYMBDQZWKOXAE-UPHRSURJSA-N |
Isomeric SMILES |
C1=NC(=C(N1)F)/C=C\C(=O)O |
Canonical SMILES |
C1=NC(=C(N1)F)C=CC(=O)O |
Origin of Product |
United States |
Biological Activity
(Z)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid, also known as 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and various applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 188.58 g/mol. The presence of a fluorine atom at the 2-position of the acrylic acid moiety and an imidazole group at the 3-position contributes to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity or modulating their function.
- Signaling Pathways : It may affect pathways related to cell growth, apoptosis, and immune response, which are crucial in cancer and infectious disease contexts.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Notably, compounds with similar structures have been studied for their potential as anti-tuberculosis agents, showing promising results against Mycobacterium tuberculosis .
Anticancer Properties
The compound has been explored for its anticancer potential. Studies have shown that it can inhibit the viability of various cancer cell lines. For example, derivatives have demonstrated IC50 values below 1 µM against cervical (HeLa), breast (MDA-MB-231), and renal cancer cell lines (ACHN) . This suggests a strong potential for further development as a therapeutic agent in oncology.
Neuroprotective Effects
Compounds related to this compound have also shown neuroprotective effects. They may inhibit gamma-secretase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole, including (Z)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid, exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown promising results against various pathogens, including Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
Neuroprotective Effects
Imidazole derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit gamma-secretase activity could make it a candidate for further investigation in this area.
Cancer Therapeutics
The compound has shown potential as an anticancer agent. In vitro studies have demonstrated that related compounds exhibit significant antimitotic activity against human tumor cells, indicating that this compound could be explored as a lead compound in the development of new cancer therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
The following analysis compares (Z)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid with structurally related compounds from the literature, focusing on synthesis, physicochemical properties, and functional group effects.
Structural and Functional Group Comparisons
Key Observations :
- Fluorine vs. Chlorine Substituents: The 5-fluoro group in the target compound may enhance electronegativity and metabolic stability compared to the 5-chloro substituent in compound 17a.
- Ester vs. Acid Groups : Methyl esters (e.g., compound 15) exhibit higher lipophilicity than carboxylic acids, which may influence bioavailability. The Z-isomer’s free acid group could enhance solubility in aqueous environments.
- Stereochemistry (E vs.
Q & A
Q. What are the optimal synthetic routes for (Z)-3-(5-fluoro-1H-imidazol-4-yl)acrylic acid?
- Methodological Answer : A common approach involves condensation reactions between imidazole precursors and acrylic acid derivatives. For example, a modified procedure from imidazolone synthesis (e.g., ) uses:
- Reagents : 5-fluoro-1H-imidazole-4-carbaldehyde, acrylic acid derivatives, pyridine.
- Conditions : Heating at 100°C under reflux for 18 hours in a polar solvent (e.g., acetic acid).
- Purification : Flash column chromatography with petroleum ether/dichloromethane (1:4 v/v) .
- Key Challenge : Avoiding isomerization to the (E)-form during synthesis.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C-NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for conjugated protons) and shifts for the imidazole ring (δ 7.2–8.5 ppm). Fluorine substituents show distinct splitting patterns .
- ESI-MS : Molecular ion peaks ([M+H]+) validate the molecular weight. For example, a target mass of ~211 g/mol (C₆H₅F₃N₂O₂) .
- IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and imidazole C=N (1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies ensure retention of the Z-configuration during synthesis and purification?
- Methodological Answer :
- Stereochemical Control : Use of mild, non-polar solvents (e.g., dichloromethane) and low-temperature conditions (<50°C) to minimize thermal isomerization .
- Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms the Z-configuration via dihedral angles between the imidazole and acrylic acid moieties .
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (Z)/(E) isomers .
Q. How does the 5-fluoro substituent influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluoro group increases the electrophilicity of the imidazole ring, facilitating nucleophilic substitutions (e.g., amidation at C-2) .
- Steric Effects : Fluorine’s small size allows for regioselective modifications (e.g., Suzuki coupling at C-4 without steric hindrance) .
- Stability : Fluorination enhances metabolic stability in biological assays, as shown in analogues with similar substituents .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., DMSO vehicle) to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from impurity levels (e.g., (E)-isomer contamination).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like adenosine A₂A, explaining activity differences .
Data Contradiction Analysis
-
Synthesis Yield Variability :
-
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
